molecular formula C7H7N5O2S B14671217 1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)- CAS No. 39504-29-5

1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)-

Cat. No.: B14671217
CAS No.: 39504-29-5
M. Wt: 225.23 g/mol
InChI Key: BGYILNRDWRTWKG-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)- is a heterocyclic compound that contains a thiadiazole ring fused with a pyrrole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both nitrogen and sulfur atoms in the thiadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)- typically involves the reaction of thiosemicarbazides with carboxylic acids or their derivatives. One common method is the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)- involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of inosine monophosphate dehydrogenase, the compound interferes with the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis . This inhibition can lead to the suppression of cell proliferation and viral replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)- is unique due to the presence of the pyrrole ring, which imparts additional chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

39504-29-5

Molecular Formula

C7H7N5O2S

Molecular Weight

225.23 g/mol

IUPAC Name

5-(1-methyl-4-nitropyrrol-2-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H7N5O2S/c1-11-3-4(12(13)14)2-5(11)6-9-10-7(8)15-6/h2-3H,1H3,(H2,8,10)

InChI Key

BGYILNRDWRTWKG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C2=NN=C(S2)N)[N+](=O)[O-]

Origin of Product

United States

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